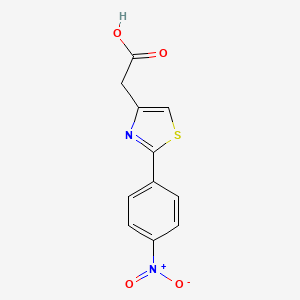

2-(4-Nitrophenyl)thiazole-4-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenyl)thiazole-4-acetic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Nitrophenyl)thiazole-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the nitrophenyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Various substituted thiazole and nitrophenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-(4-Nitrophenyl)thiazole-4-acetic acid. It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. For instance, research demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity due to their ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in liver carcinoma cell lines. The IC50 value for its cytotoxic effects was found to be comparable to established chemotherapeutic agents like doxorubicin . Molecular docking studies suggest that this compound interacts effectively with proteins involved in cancer cell proliferation, indicating its potential as an anticancer drug lead .

PPARγ Agonistic Activity

Recent research identified the compound as a potential agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. The compound exhibited significant activity with an EC50 value of 0.75 μM, comparable to the known agonist rosiglitazone . This suggests its potential application in treating metabolic disorders such as diabetes.

Herbicidal Activity

In agricultural chemistry, this compound has been explored for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weeds by disrupting their metabolic pathways. The compound's structural characteristics enhance its ability to penetrate plant tissues and exert phytotoxic effects.

| Activity Type | IC50/EC50 Value | Reference |

|---|---|---|

| Antibacterial | Varies | |

| Anticancer (HEPG2) | 0.72 µM | |

| PPARγ Agonist | 0.75 µM |

Table 2: Synthesis Overview

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| Condensation | Thiazole + Nitroaniline | Varies |

| Cyclization | Thioketone + Nitroaniline | Varies |

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl)thiazole-4-acetic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-(3-Nitrophenyl)thiazole-4-acetic acid

- 2-(4-Methoxyphenyl)thiazole-4-acetic acid

- 2-(4-Nitrophenyl)-4-phenyl-thiazole

Comparison: 2-(4-Nitrophenyl)thiazole-4-acetic acid is unique due to the presence of the nitrophenyl group at the 4-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the nitro group enhances its potential biological activity, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-(4-Nitrophenyl)thiazole-4-acetic acid (C₉H₈N₂O₄S) is a thiazole derivative characterized by its unique heterocyclic structure, which includes a thiazole ring fused with a 4-nitrophenyl group and an acetic acid moiety. This compound has garnered attention in various fields of pharmacology due to its significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against a range of bacterial strains. The presence of the nitrophenyl group enhances the compound's lipophilicity and bioavailability, contributing to its effectiveness. Studies have shown that thiazole derivatives, including this compound, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of liver carcinoma cells (HepG2). The mechanism of action appears to involve apoptosis induction through the modulation of the Bcl-2 family proteins.

Table 2: Anticancer Activity Against HepG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 10.5 ± 0.5 |

| Doxorubicin | 0.72 ± 0.1 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies employing molecular docking simulations suggest that the compound binds effectively to enzymes involved in metabolic pathways and cell cycle regulation. This binding affinity is crucial for its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

- Anticancer Research : A series of experiments demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, with observed morphological changes consistent with programmed cell death. The study utilized flow cytometry to quantify apoptotic cells, reinforcing the compound's potential as an anticancer agent.

Propriétés

IUPAC Name |

2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDCXPMGPFNAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.